N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzamide
Description
N-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-3-METHYLBENZAMIDE is a synthetic organic compound that features a tetrazole ring, a fluorophenyl group, and a methylbenzamide moiety
Properties
Molecular Formula |
C16H14FN5O |
|---|---|
Molecular Weight |
311.31 g/mol |
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-methylbenzamide |
InChI |
InChI=1S/C16H14FN5O/c1-11-3-2-4-12(9-11)16(23)18-10-15-19-20-21-22(15)14-7-5-13(17)6-8-14/h2-9H,10H2,1H3,(H,18,23) |
InChI Key |
RRQQPQLFZHUNMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-3-METHYLBENZAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorophenylhydrazine with sodium azide in the presence of a suitable catalyst.
Coupling Reaction: The tetrazole derivative is then coupled with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-3-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-3-METHYLBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which N-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-3-METHYLBENZAMIDE exerts its effects involves binding to specific molecular targets. The tetrazole ring and fluorophenyl group are crucial for its interaction with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-3-METHYLBENZAMIDE
- N-{[1-(4-BROMOPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-3-METHYLBENZAMIDE
Uniqueness
N-{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-3-METHYLBENZAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
